molecular formula C15H23NO2 B5008451 1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]pyrrolidine

1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]pyrrolidine

Cat. No.: B5008451
M. Wt: 249.35 g/mol
InChI Key: YHDTUNNETGURLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]pyrrolidine is an organic compound with the molecular formula C15H23NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 2-methylphenoxy group attached via an ethoxyethyl chain

Properties

IUPAC Name

1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14-6-2-3-7-15(14)18-13-12-17-11-10-16-8-4-5-9-16/h2-3,6-7H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDTUNNETGURLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenol and 2-chloroethanol.

    Ether Formation: 2-methylphenol is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(2-methylphenoxy)ethanol.

    Alkylation: The resulting 2-(2-methylphenoxy)ethanol is then reacted with 2-chloroethylpyrrolidine in the presence of a base to form 1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl chain, where halides or other nucleophiles can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ethoxyethyl chain and the 2-methylphenoxy group can influence the compound’s binding affinity and specificity, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]pyrrolidine: Similar structure but with a methoxy group instead of a methyl group.

    1-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]pyrrolidine: Similar structure but with an ethyl group instead of a methyl group.

    1-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]pyrrolidine: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]pyrrolidine is unique due to the presence of the 2-methylphenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.